Morphine oleate

Description

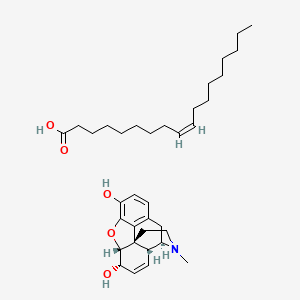

Morphine oleate is the oleic acid salt form of morphine, an opioid alkaloid derived from the opium poppy Papaver somniferum. Morphine itself is a potent analgesic that primarily acts as an agonist at μ-opioid receptors (MOR), with secondary effects on δ- and κ-opioid receptors (DOR, KOR) . The oleate salt modification may alter its physicochemical properties, such as solubility, stability, and bioavailability, compared to other morphine salts (e.g., morphine sulfate, hydrochloride).

Properties

CAS No. |

6033-05-2 |

|---|---|

Molecular Formula |

C35H53NO5 |

Molecular Weight |

567.8 g/mol |

IUPAC Name |

(4R,4aR,7S,7aR,12bS)-3-methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;(Z)-octadec-9-enoic acid |

InChI |

InChI=1S/C18H34O2.C17H19NO3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20;1-18-7-6-17-10-3-5-13(20)16(17)21-15-12(19)4-2-9(14(15)17)8-11(10)18/h9-10H,2-8,11-17H2,1H3,(H,19,20);2-5,10-11,13,16,19-20H,6-8H2,1H3/b10-9-;/t;10-,11+,13-,16-,17-/m.0/s1 |

InChI Key |

KPSMEDRDTQAZOY-QWJUXTQJSA-N |

SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |

Isomeric SMILES |

CCCCCCCC/C=C\CCCCCCCC(=O)O.CN1CC[C@]23[C@@H]4[C@H]1CC5=C2C(=C(C=C5)O)O[C@H]3[C@H](C=C4)O |

Canonical SMILES |

CCCCCCCCC=CCCCCCCCC(=O)O.CN1CCC23C4C1CC5=C2C(=C(C=C5)O)OC3C(C=C4)O |

Color/Form |

BROWN, OILY LIQUID |

Other CAS No. |

6033-05-2 |

shelf_life |

APPEARS TO DETERIORATE RAPIDLY /IN STORAGE/ |

solubility |

INSOL IN WATER; SOL IN ALCOHOL |

Origin of Product |

United States |

Comparison with Similar Compounds

This section compares morphine oleate with other opioid derivatives and synthetic analogs, focusing on receptor binding affinity, pharmacokinetics, and toxicity. Data are derived from in silico and pharmacological studies of morphine, codeine, tramadol, and zinc-coordinated compounds (ZINC IDs) with opioid-like activity.

Pharmacological Properties: Receptor Binding Affinity

Morphine’s efficacy stems from its high affinity for MOR, which mediates analgesia and side effects (e.g., respiratory depression). Below is a comparison of binding energies (lower values indicate stronger binding):

Key Findings :

- ZINC71774151 exhibits stronger μ-receptor binding than morphine (0.977 vs.

Pharmacokinetics

Lipid solubility significantly impacts blood-brain barrier (BBB) penetration and absorption.

| Compound | BBB Penetration | GI Absorption | CYP2D6 Inhibition | P-gp Substrate | Source |

|---|---|---|---|---|---|

| Morphine | Yes | High | Yes | Yes | |

| ZINC13831510 | No | High | Yes | No | |

| Codeine | Yes | High | Yes | Yes | |

| Tramadol | Yes | High | Yes | No |

Key Findings :

Toxicity Profiles

Toxicity is classified based on LD50 (mg/kg) and organ-specific risks:

| Compound | LD50 (mg/kg) | Hepatotoxicity | Immunotoxicity | Source |

|---|---|---|---|---|

| Morphine | 85 | No | No | |

| ZINC26259212 | 1140 | No | No | |

| Codeine | 85 | No | No | |

| ZINC37250136 | 250 | No | Yes (0.87) |

Key Findings :

Q & A

Q. How can researchers ensure reproducibility in this compound’s chromatographic analysis?

- Answer : Adopt USP/Ph.Eur. system suitability criteria (e.g., tailing factor ≤2, resolution ≥1.5). Use reference standards from accredited suppliers (e.g., NIST). For HPLC, document column lot numbers and guard column usage. Inter-lab reproducibility requires harmonized mobile phases (e.g., acetonitrile:phosphate buffer) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.